molecular formula C26H26N4O5 B11420867 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B11420867
M. Wt: 474.5 g/mol
InChI Key: YERHCGOGLLGYOD-UHFFFAOYSA-N
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Description

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with 3,4-dimethoxyphenyl ethyl bromide under basic conditions.

    Acetylation: The final step involves the acetylation of the resulting intermediate with acetic anhydride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[2,3-d]pyrimidine core, potentially leading to the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases involving oxidative stress.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The pyrido[2,3-d]pyrimidine core is known to interact with enzymes and receptors involved in various biological pathways. The exact mechanism of action may involve inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the pyrido[2,3-d]pyrimidine core.

    N-Acetyl-3,4-dimethoxyphenethylamine: Similar structure but different functional groups.

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structure but different substituents.

Uniqueness

The uniqueness of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide lies in its combination of the pyrido[2,3-d]pyrimidine core with the 3,4-dimethoxyphenyl and N-(3-methylphenyl)acetamide groups. This unique structure may confer specific biological activities and properties not found in other similar compounds.

Properties

Molecular Formula

C26H26N4O5

Molecular Weight

474.5 g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O5/c1-17-6-4-7-19(14-17)28-23(31)16-30-24-20(8-5-12-27-24)25(32)29(26(30)33)13-11-18-9-10-21(34-2)22(15-18)35-3/h4-10,12,14-15H,11,13,16H2,1-3H3,(H,28,31)

InChI Key

YERHCGOGLLGYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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